1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-11(20)18-6-8-19(9-7-18)14-10-13(12-4-3-5-12)16-15(17-14)21-2/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQMIXVTIJFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclobutyl and methylsulfanyl groups are introduced through specific substitution reactions. The piperazine ring is then formed through cyclization reactions involving diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups .
Scientific Research Applications
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrimidine Core Modifications
Piperazine Linker Variations
- Ethanone Termination vs. Chloro/Pyrrolidine Groups: The acetyl group in the target compound offers a neutral terminus, contrasting with the chloro-substituted analog () or pyrrolidine-terminated derivatives ().
Q & A
Q. What are the recommended synthetic routes for 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one?
Methodological Answer: The synthesis of piperazine-containing compounds typically involves multi-step reactions. For this compound:
Core Pyrimidine Formation : Cyclobutyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution on halogenated pyrimidine precursors .
Piperazine Coupling : React the pyrimidine intermediate with 1-(piperazin-1-yl)ethanone under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) .
Methylsulfanyl Functionalization : Introduce the methylsulfanyl group via thiolation using Lawesson’s reagent or via displacement of halogens with methylthiolate salts .
Key Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity.
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine formation | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 65–75 | |
| Piperazine coupling | DIPEA, DMF, 80°C | 50–60 | |
| Thiolation | Lawesson’s reagent, toluene, reflux | 70–80 |
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and piperazine methylene signals (δ 3.0–3.5 ppm) .
- ¹³C-NMR : Identify the carbonyl carbon (δ ~170 ppm) and pyrimidine carbons (δ 150–160 ppm) .
Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
X-ray Diffraction (XRD) : For crystalline samples, resolve ambiguities in stereochemistry or regiochemistry (e.g., cyclobutyl orientation) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
Enzyme Inhibition Assays : Target kinases or proteases where pyrimidine-piperazine derivatives are known inhibitors (e.g., EGFR, CDK2). Use fluorescence-based assays (IC₅₀ determination) .
Cellular Viability Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations 1–100 µM .
Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using HPLC to measure degradation over 24 hours .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production of this compound?
Methodological Answer:
Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance coupling efficiency .
Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >70% .
Flow Chemistry : Implement continuous-flow reactors for piperazine coupling steps to minimize side reactions .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with the cyclobutyl group .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
QSAR Modeling : Correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with activity using Random Forest or SVM algorithms .
Q. How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
Standardized Assay Conditions : Ensure consistent pH, temperature, and cell passage numbers. Validate with positive controls (e.g., staurosporine for kinase inhibition) .
Orthogonal Validation : Confirm cytotoxicity via both MTT and ATP-based luminescence assays .
Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
Q. What strategies optimize the methylsulfanyl group’s role in enhancing target selectivity?
Methodological Answer:
Isosteric Replacement : Synthesize analogs with -SMe replaced by -OMe, -CF₃, or -CN. Compare IC₅₀ values against kinase panels .
Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to exploit sulfur’s nucleophilic reactivity for targeted protein degradation .
Crystallography : Solve co-crystal structures with targets to visualize sulfur’s interactions (e.g., π-sulfur bonds with aromatic residues) .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. A IC₅₀ >10 µM indicates low risk of drug-drug interactions .
Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; >90% binding suggests limited bioavailability .
Q. What analytical methods resolve impurities in the final product?
Methodological Answer:
HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to separate unreacted pyrimidine (RT ~8.2 min) and piperazine intermediates (RT ~10.5 min) .
NMR Spiking : Add authentic samples of suspected impurities (e.g., des-methylsulfanyl analog) to confirm peak assignments .
Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. How can the cyclobutyl group’s conformation impact target engagement?
Methodological Answer:
Conformational Analysis : Perform DFT calculations (Gaussian 09) to compare boat vs. chair cyclobutyl conformers. Lower energy states favor bioactivity .
SAR Studies : Synthesize cyclopropyl and cyclohexyl analogs. Compare activity to determine optimal ring size/strain .
NOESY NMR : Detect through-space interactions between cyclobutyl protons and adjacent pyrimidine protons to infer 3D orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
